N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine
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Overview
Description
N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine is a chemical compound with the molecular formula C15H23Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a pentane-1,5-diamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine typically involves the reaction of 6-methoxyquinoline with pentane-1,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency. The use of continuous flow reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the production of impurities.
Chemical Reactions Analysis
Types of Reactions
N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The methoxy group and the amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications.
Scientific Research Applications
N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine: This compound has a similar structure but with a different position of the amine group.
Primaquine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a quinoline ring.
Uniqueness
N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine is unique due to its specific substitution pattern and the presence of both methoxy and diamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-(6-methoxyquinolin-8-yl)pentane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-19-13-10-12-6-5-9-18-15(12)14(11-13)17-8-4-2-3-7-16/h5-6,9-11,17H,2-4,7-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUHQIQKBIAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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